molecular formula C26H31N3O3 B10771671 (3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol

(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B10771671
M. Wt: 433.5 g/mol
InChI Key: NDEOTZXSBKCQLS-GSLIJJQTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E5700 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinuclidine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of E5700 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

E5700 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

E5700 has a wide range of scientific research applications:

Mechanism of Action

E5700 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of sterols. By inhibiting this enzyme, E5700 disrupts the production of cholesterol and other sterols, leading to a decrease in their levels within the cell. This inhibition is noncompetitive, meaning that E5700 binds to a site other than the active site of the enzyme, altering its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

E5700 is unique due to its high potency and selectivity for squalene synthase. It has shown significant antiproliferative effects against various pathogens, including Leishmania amazonensis and Candida tropicalis, making it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

(3S)-3-[2-[2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1

InChI Key

NDEOTZXSBKCQLS-GSLIJJQTSA-N

Isomeric SMILES

CO[C@@H]1CN(C[C@@H]1O)C2=NC(=C(C=C2)C#C[C@@]3(CN4CCC3CC4)O)CC5=CC=CC=C5

Canonical SMILES

COC1CN(CC1O)C2=NC(=C(C=C2)C#CC3(CN4CCC3CC4)O)CC5=CC=CC=C5

Origin of Product

United States

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